Mefexamide, chemically known as 4-Methoxy-N-[2-(diethylamino)ethyl]phenoxyacetamide, is a synthetic compound investigated for its potential psychotropic effects. [, , , , , , , , , , , , , , , , , , , , , , , , ] Classified as an aryloxyacetic acid derivative, Mefexamide has been studied for its potential antidepressant and psychostimulant properties in various animal models and human studies. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Mefexamide is derived from mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). It belongs to the class of compounds known as arylpropionic acids. The compound's chemical formula is , and it has a CAS number of 1227-61-8. Its classification is significant in understanding its therapeutic applications and mechanism of action.
Mefexamide can be synthesized through several methods, often involving the reaction of p-methoxyphenoxyacetic acid with diethylaminoethylamine. The synthesis typically includes the following steps:
The synthetic route has been optimized for efficiency, often yielding high product purity and suitable for industrial-scale production .
The molecular structure of Mefexamide features a complex arrangement that includes a phenyl group, a carbamate moiety, and an amino group. Its structural formula can be represented as follows:
Key data regarding its molecular structure include:
Mefexamide undergoes various chemical reactions that enhance its pharmacological properties. Common reactions include:
These reactions are pivotal in developing derivatives with improved efficacy or reduced side effects.
The mechanism of action of Mefexamide primarily involves its interaction with central nervous system receptors. It is believed to exert its effects by:
This dual mechanism makes it a candidate for various therapeutic applications.
Mefexamide exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Mefexamide has several scientific applications, particularly in pharmacology:
The ongoing research into Mefexamide's derivatives continues to expand its potential applications in medicine.
Mefexamide (chemical name: N-[2-(Diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide) was initially developed and marketed in the 20th century as a central nervous system (CNS) stimulant. Bearing brand names such as Perneuron, Peroxinorm, and Timodyne, it was identified by the developmental code ANP-297 and primarily investigated for its potential neuroactive properties [2] [5]. Structurally, mefexamide features a diethylaminoethyl chain linked to a p-methoxyphenoxy acetamide moiety (molecular formula: C₁₅H₂₄N₂O₃), which aligned with contemporary design principles for psychoactive compounds targeting neurotransmitter systems [5] [8].
Despite early commercial availability, mefexamide underwent significant pharmacological re-evaluation. Initially classified as a CNS stimulant, its therapeutic efficacy and mechanistic profile failed to demonstrate sufficient advantages over existing treatments. By the late 20th and early 21st centuries, it transitioned to discontinued status globally, with regulatory databases listing it as "no longer marketed" [2]. This shift reflected waning clinical interest and the absence of robust evidence supporting its mechanistic novelty or therapeutic necessity. Notably, while early bioinformatic analyses (e.g., Connectivity Map/CMap studies) suggested theoretical applications for immune-related conditions like rheumatoid arthritis (RA), these remained exploratory and never translated to clinical repositioning [1].
Table 1: Mefexamide Nomenclature and Classification Evolution | Property | Initial Status (20th Century) | Current Status (2025) |
---|---|---|---|
Primary Classification | CNS Stimulant | Discontinued Compound | |
Therapeutic Brand Names | Perneuron, Timodyne | Withdrawn from global markets | |
Developmental Code | ANP-297 | NP-297 | |
Synonyms | Mefexadyne, Mexephenamide | Archived in chemical databases | |
Regulatory Status | Marketed (limited regions) | Not approved/available globally |
The withdrawal of mefexamide from pharmaceutical markets resulted from converging regulatory, commercial, and scientific factors. Key among these were:
Table 2: Timeline of Regulatory Actions Impacting Mefexamide | Period | Regulatory Environment | Impact on Mefexamide |
---|---|---|---|
1970s–1980s | National-level approvals (e.g., Brazil, Japan) | Limited market entry under brand names | |
1990s–2000s | Harmonized efficacy/safety requirements (ICH) | Failure to renew licenses; market exit | |
2010s–2025 | Digital pharmacovigilance and global databases | Archival as "withdrawn" or "discontinued" |
The de-marketing rationale was further solidified by industry consolidation and strategic portfolio decisions. Pharmaceutical companies deprioritized older compounds lacking demonstrable cost-benefit advantages, especially with rising compliance costs associated with maintaining regulatory filings. Consequently, mefexamide joined a growing category of legacy pharmaceuticals phased out without formal safety-related withdrawals but due to therapeutic redundancy and regulatory economy [7].
Table 3: Synonyms and Chemical Registry Identifiers for Mefexamide | Chemical Name | Registry Number | Source |
---|---|---|---|
N-[2-(Diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide | CAS 1227-61-8 | PubChem/ChemSpider | |
Mefexadyne | CAS 1227-61-8 | Wikipedia/CAS databases | |
Mexephenamide | UNII identifier | FDA Global Substance Repository | |
ANP-297 | KEGG COMPOUND | Bioinformatics databases |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7